N-N'-(Methylene-p-phenylene)bis(beta-alaninohydrazide)

Description

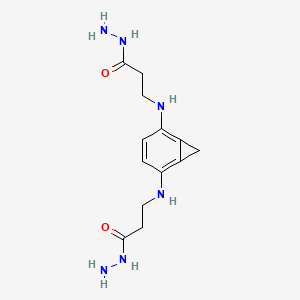

N-N'-(Methylene-p-phenylene)bis(beta-alaninohydrazide) is a symmetrical bis-hydrazide compound characterized by a central methylene-p-phenylene spacer (–CH₂–C₆H₄–CH₂–) linking two beta-alaninohydrazide moieties.

Properties

CAS No. |

93893-46-0 |

|---|---|

Molecular Formula |

C13H20N6O2 |

Molecular Weight |

292.34 g/mol |

IUPAC Name |

3-[[5-[(3-hydrazinyl-3-oxopropyl)amino]-2-bicyclo[4.1.0]hepta-1,3,5-trienyl]amino]propanehydrazide |

InChI |

InChI=1S/C13H20N6O2/c14-18-12(20)3-5-16-10-1-2-11(9-7-8(9)10)17-6-4-13(21)19-15/h1-2,16-17H,3-7,14-15H2,(H,18,20)(H,19,21) |

InChI Key |

ZPNXWVIAVODCDK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C21)NCCC(=O)NN)NCCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) typically involves the reaction of p-phenylenediamine with beta-alanine hydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be utilized in the study of enzyme interactions and protein modifications. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments . Additionally, it has industrial applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biochemical effects, including inhibition or activation of enzymatic activity and modulation of signaling pathways . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Implications

- Hydrazide vs.

- Aromatic Spacer Role : The p-phenylene spacer enhances thermal stability and mesomorphism in liquid crystals, while methylene spacers favor polymerization kinetics .

- Terminal Group Impact : Fluorinated or alkyl chains (e.g., in PDI derivatives) optimize solubility and electronic properties, suggesting that beta-alanine groups in the target compound could be tailored for biocompatibility .

Biological Activity

N-N'-(Methylene-p-phenylene)bis(beta-alaninohydrazide), commonly referred to as MBH, is a hydrazide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MBH, including its mechanisms of action, therapeutic applications, and notable research findings.

Chemical Structure and Properties

The chemical structure of N-N'-(Methylene-p-phenylene)bis(beta-alaninohydrazide) can be represented as follows:

his compound features two beta-alaninohydrazide moieties linked by a methylene bridge, which is significant for its biological interactions.

Research indicates that MBH exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : MBH has been shown to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its therapeutic efficacy in various diseases.

- Antimicrobial Properties : Studies have demonstrated that MBH possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound disrupts microbial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : MBH has been observed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of MBH:

- Cell Viability Assays : In human cancer cell lines (e.g., HeLa, MCF-7), MBH exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM. The compound induced apoptosis through mitochondrial pathways, as evidenced by increased caspase-3 activity.

- Antimicrobial Activity : A study tested MBH against Staphylococcus aure

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.